molecular formula C14H19FN2O2Si B2545285 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 2055119-32-7

1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No. B2545285
CAS RN: 2055119-32-7
M. Wt: 294.401
InChI Key: HKMHFHVSASEPEC-UHFFFAOYSA-N
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Description

“1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid” is a chemical compound that contains a silicon atom covalently bonded to an alkoxy group . The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable and holds more promise for applications .


Synthesis Analysis

The synthesis of such compounds generally involves a nucleophilic acyl substitution reaction of an acid chloride with a carboxylic acid or a carboxylate anion . The reaction of an acid anhydride with water, alcohol, ammonia, a primary or secondary amine, lithium aluminum hydride can also be used for the synthesis .


Molecular Structure Analysis

The general structure of a silyl ether, which is a part of the compound, is R1R2R3Si−O−R4 where R4 is an alkyl group or an aryl group . The 1H-NMR and 13C-NMR data provide detailed information about the molecular structure .


Chemical Reactions Analysis

Silyl ethers are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides . They can be installed and removed very selectively under mild conditions .

Scientific Research Applications

Antibacterial Agents Development Research into fluoroquinolones and naphthyridines, compounds related by their structural features such as fluorine substitutions and pyridine rings, shows significant interest in developing new antibacterial agents. For example, studies have synthesized novel derivatives with varying substituents to explore their antimicrobial activities. These compounds exhibit potent in vitro and in vivo antibacterial properties, highlighting the importance of such structural motifs in medicinal chemistry for creating effective therapeutic agents (Bouzard et al., 1989).

Catalysis and Chemical Synthesis Certain compounds with tert-butyl and pyridine components are investigated for their role in catalysis and chemical synthesis, including facilitating bond activation and transformations. For example, research into platinum complexes with related structural elements has shown a delicate balance between sp2 and sp3 C-H bond activation, underlining the nuanced roles these compounds can play in catalytic processes and the synthesis of complex molecules (Crosby et al., 2009).

Material Science and Polymer Chemistry In the realm of material science and polymer chemistry, derivatives of pyrroles and related compounds serve as precursors for designing novel polyamides and conducting materials. The introduction of specific functional groups, like tert-butyl or fluoro groups, impacts the solubility, thermal stability, and electronic properties of the resulting materials, contributing to advancements in the development of high-performance polymers and composites (Hsiao et al., 2000).

Enzymatic and Metabolic Studies Compounds containing tert-butyl groups have also been explored in the context of enzymatic and metabolic studies, where their metabolic pathways, including oxidation and demethylation reactions, are investigated. These studies contribute to a deeper understanding of how such compounds are processed biologically, which is crucial for drug development and toxicological assessments (Prakash et al., 2008).

properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2Si/c1-14(2,3)20(4,5)17-7-6-9-11(13(18)19)10(15)8-16-12(9)17/h6-8H,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMHFHVSASEPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C(C(=CN=C21)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid

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